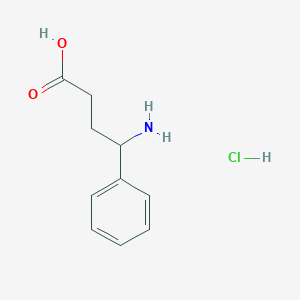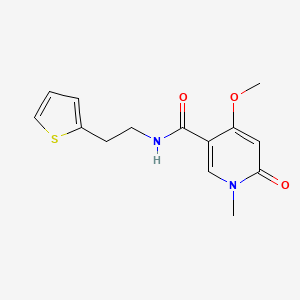
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is an organic compound that has garnered significant interest due to its diverse applications in scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis of this compound often begins with the preparation of the pyrimidinone core, typically through cyclization reactions of appropriate precursors under specific conditions.
Route 2: The oxadiazole group can be synthesized via cyclization of hydrazides with appropriate reagents.
Route 3: The pyrrolidine ring is usually constructed through multi-step synthetic routes involving intermediate formation of ketones, followed by cyclization.
Industrial Production Methods: The industrial production of such a complex compound would likely employ automated and continuous flow synthesis to improve yield and reduce the reaction time. High-throughput screening of reaction conditions would be essential to optimize each step for commercial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation and Reduction: Due to the presence of various functional groups, it can undergo oxidation reactions especially on the methyl groups.
Substitution Reactions: Nucleophilic substitution reactions are possible at the oxadiazole and pyrimidinone rings due to the electron-rich nature of these systems.
Condensation Reactions: The keto group on the pyrrolidine ring is prone to condensation reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Including lithium aluminum hydride for reduction processes.
Nucleophiles: Such as amines and alcohols for substitution and condensation reactions.
Major Products Formed: These reactions typically yield derivatives with modifications at the methyl, phenyl, and keto groups, creating a range of products with potentially varied biological activities.
Wissenschaftliche Forschungsanwendungen
In Chemistry:
It serves as a building block for the synthesis of complex organic molecules.
In Biology and Medicine:
The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Its derivatives are being studied for anti-inflammatory and anti-cancer properties.
In Industry:
Used as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends largely on its derivatives and specific application:
Molecular Targets: It may interact with enzymes or receptors, inhibiting or modulating their activity.
Pathways: Through binding to molecular targets, it can modulate signaling pathways crucial for cell survival, proliferation, or apoptosis.
Vergleich Mit ähnlichen Verbindungen
3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4(3H)-one
4-phenylpyrrolidin-1-yl derivatives
These compounds share structural similarities but differ in functional groups, which can significantly affect their reactivity and biological activity.
Uniqueness: What sets 5,6-dimethyl-3-(2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one apart is its integrated functional groups that allow for diverse chemical reactivity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
5,6-dimethyl-3-[2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-13-14(2)22-12-26(21(13)28)11-19(27)25-9-17(16-7-5-4-6-8-16)18(10-25)20-23-15(3)24-29-20/h4-8,12,17-18H,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFCRATSBGILG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C(C2)C3=NC(=NO3)C)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazole](/img/structure/B2708985.png)
![2-[(6-Fluoro-1,3-benzothiazol-2-yl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2708986.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-phenylbutanamide](/img/structure/B2708990.png)
![1-(4-Chlorobenzenesulfonyl)-4-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2708992.png)

![N-[2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B2708995.png)
![N-benzyl-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2708996.png)


